

Spectroscopic Profile of Carpanone: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Carpanone**, a naturally occurring lignan with a complex hexacyclic structure. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for such analyses. This information is crucial for the identification, characterization, and quality control of **Carpanone** in research and drug development settings.

Spectroscopic Data of Carpanone

The following tables summarize the key spectroscopic data obtained for **Carpanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.01	S	1H	Ar-H
6.57	S	1H	Ar-H
6.00	S	1H	Ar-H
5.95	S	2H	O-CH ₂ -O
4.28	d (J=7.5 Hz)	1H	H-7
3.30	m	1H	H-8
2.85	m	1H	H-8a
1.15	d (J=7.0 Hz)	3H	CH₃-8
1.05	d (J=7.0 Hz)	3H	CH3-7

¹³C NMR (Carbon-13 NMR) Data



Chemical Shift (δ) ppm	Assignment
197.5	C=O (C-5)
152.1	Ar-C
148.0	Ar-C
147.9	Ar-C
143.8	Ar-C
138.2	Ar-C
125.2	Ar-C
110.1	Ar-C
108.2	Ar-C
101.6	O-CH ₂ -O
101.3	Ar-C
60.9	C-14b
50.1	C-8a
45.2	C-7
40.3	C-8
15.2	CH₃-8
14.8	CH₃-7

Infrared (IR) Spectroscopy



Wavenumber (vmax) cm ⁻¹	Functional Group Assignment
1680	C=O (Ketone) Stretching
1630, 1610	C=C (Aromatic) Stretching
1480	C-H Bending
1250	C-O (Aryl ether) Stretching
1040	C-O Stretching

Mass Spectrometry (MS)

m/z	Assignment
354	[M] ⁺ (Molecular Ion)
339	[M - CH ₃] ⁺
326	[M - CO] ⁺ or [M - C ₂ H ₄] ⁺
298	Further fragmentation
203	Further fragmentation
177	Further fragmentation
149	Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These represent standard procedures for the analysis of lignans and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **Carpanone** (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.



¹H NMR Spectroscopy Protocol:

- The spectrometer is tuned and shimmed for the sample.
- A standard one-pulse ¹H NMR experiment is performed.
- The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- The number of scans typically ranges from 16 to 64 to achieve an adequate signal-to-noise ratio.
- Data is processed with Fourier transformation, phasing, and baseline correction.
- Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

- A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for all carbon signals.
- The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
- A larger number of scans (typically several thousand) is required due to the lower natural abundance of ¹³C.
- Data processing is similar to that for ¹H NMR.
- Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid **Carpanone** sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.



Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

FT-IR Spectroscopy Protocol:

- A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract atmospheric and instrumental contributions.
- The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder.
- The spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **Carpanone** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC), is used. Electron Ionization (EI) is a common ionization technique for this type of molecule.

Mass Spectrometry Protocol:

- The sample solution is introduced into the ion source of the mass spectrometer.
- For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations



The following diagram illustrates the logical workflow of the biomimetic synthesis of **Carpanone**.



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Caption: Biomimetic synthesis pathway of Carpanone.

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